Benzoxazole, 2-amino-5-chloro-6-methoxy-
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Overview
Description
Benzoxazole, 2-amino-5-chloro-6-methoxy- is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound’s structure consists of a benzene ring fused to an oxazole ring, with amino, chloro, and methoxy substituents at specific positions, making it a unique and valuable molecule for various research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives, including 2-amino-5-chloro-6-methoxy-benzoxazole, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, a common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield. Microwave irradiation and other advanced techniques are also utilized to achieve high yields in shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-amino-5-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole-2,5-dione derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Benzoxazole, 2-amino-5-chloro-6-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it valuable for biological studies.
Medicine: Investigated for its potential as a therapeutic agent in treating infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of benzoxazole, 2-amino-5-chloro-6-methoxy- involves targeting specific enzymes and proteins. For instance, it can inhibit DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cancer cell proliferation. The compound’s molecular structure allows it to interact with these targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzoxazole, 2-amino-5-chloro-6-methoxy- include:
- 2-Aminobenzoxazole
- 5-Chloro-2-mercaptobenzoxazole
- 2-Amino-5-chlorobenzoxazole
Uniqueness
What sets benzoxazole, 2-amino-5-chloro-6-methoxy- apart from these similar compounds is the presence of the methoxy group at the 6-position. This unique substitution pattern enhances its biological activity and makes it a valuable compound for various applications .
Properties
CAS No. |
2139-00-6 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
5-chloro-6-methoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O2/c1-12-6-3-7-5(2-4(6)9)11-8(10)13-7/h2-3H,1H3,(H2,10,11) |
InChI Key |
GOYJQKVVEOIVCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)OC(=N2)N)Cl |
Origin of Product |
United States |
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